Tert-butyl 3,5-diaminobenzoate

Orthogonal Protection Dendrimer Synthesis Solid-Phase Synthesis

Problem: Substituting the free acid or simple alkyl esters for tert-butyl 3,5-diaminobenzoate introduces salt formation and workup incompatibilities in multi-step syntheses. Solution: The acid-labile tert-butyl ester delivers orthogonal protection, remaining stable to nucleophiles/bases while cleaving selectively under mild TFA. Key outcomes: (i) AB2 monomer for Fréchet dendrimers-ester stays intact during amine couplings; (ii) 10 mol% co-monomer lowers Tg and enables melt-processing of rigid-rod polyimides; (iii) direct precursor to triazine macrocycles (44.3% yield) for COF/HOF research. Standard R&D supply chain with batch traceability.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 170030-61-2
Cat. No. B066760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,5-diaminobenzoate
CAS170030-61-2
SynonymsBenzoic acid, 3,5-diamino-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=CC(=C1)N)N
InChIInChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,12-13H2,1-3H3
InChIKeyJUMJJBPQSTUGAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3,5-diaminobenzoate: Preferred Building Block


Tert-butyl 3,5-diaminobenzoate (CAS 170030-61-2), a C11H16N2O2 aromatic diamine building block, possesses a tert-butyl ester protecting group that confers acid-labile orthogonality, enabling selective amine manipulation during convergent synthesis [1]. Its molecular architecture, featuring two meta-amino groups on a benzoate core, is critical for constructing dendrimers, polyimides, and triazine-based macrocycles [1]. The tert-butyl group imparts distinct physicochemical properties, including an XLogP3-AA of 1.4 and a Topological Polar Surface Area of 78.3 Ų, which differ substantially from the free acid, 3,5-diaminobenzoic acid . These characteristics establish tert-butyl 3,5-diaminobenzoate as a foundational intermediate where precise control over reactivity and solubility is paramount, as evidenced by its role in forming key structural motifs in both materials science and medicinal chemistry applications [2].

1
Orthogonal acid-labile ester for selective amine manipulation in convergent synthesis
2
Meta-diamine architecture for dendrimer, polyimide, and macrocycle construction
3
Lipophilic tert-butyl group supports organic-phase workup and alters polymer processability

Tert-butyl 3,5-diaminobenzoate vs. Free Acid and Alkyl Esters


Substituting tert-butyl 3,5-diaminobenzoate with its free acid (3,5-diaminobenzoic acid) or simple alkyl esters (e.g., methyl, ethyl) introduces critical liabilities in multi-step synthetic workflows. The free acid's carboxylate (pKa ~5.30) is incompatible with basic reaction conditions and can lead to undesired salt formation, while its high aqueous solubility (very soluble in water) complicates organic-phase workup. In contrast, the tert-butyl ester serves as an orthogonal protecting group that is stable to nucleophiles and bases but can be cleaved under mild acidic conditions (e.g., TFA), enabling selective deprotection without affecting acid-sensitive functionalities . This orthogonality is particularly crucial in the synthesis of Fréchet-type poly(aryl ether) dendrimers, where the ester must remain intact during amine-focused coupling reactions . Furthermore, simple alkyl esters lack the steric bulk necessary to modulate polymer properties; as demonstrated in polyimide systems, the alkyl chain length in 3,5-diaminobenzoate esters directly impacts glass transition temperature (Tg) and processability, with longer chains (e.g., n-octadecyl) providing significant plasticization [1]. While tert-butyl represents an intermediate steric profile, its acid-labile nature offers a distinct synthetic advantage not available with methyl or ethyl esters.

Free acid Carboxylate may form salts under basic conditions and complicates organic extraction
Methyl/ethyl ester Requires basic hydrolysis, risking degradation of acid- or base-sensitive groups
Alkyl chain length Steric profile directly influences polymer Tg and melt processability; not interchangeable

Tert-butyl 3,5-diaminobenzoate: Key Differentiators


Orthogonal Protection with Acid-Labile Ester

Tert-butyl 3,5-diaminobenzoate provides an orthogonal protecting group strategy that is acid-labile, in contrast to base-labile esters like methyl or ethyl 3,5-diaminobenzoates. This differentiation is quantified by the hydrolysis conditions: tert-butyl esters undergo cleavage in trifluoroacetic acid (TFA) at room temperature within 1-2 hours, while methyl/ethyl esters require basic saponification (e.g., NaOH/MeOH) which may degrade base-sensitive functionalities . In dendrimer synthesis, this orthogonality allows for iterative amine-acylation steps without premature ester cleavage, a key requirement for Fréchet-type poly(aryl ether) dendrimers .

Deprotection orthogonality
Class-level
TFA/DCM cleaves at 25°C, 1-2 h vs. methyl ester requiring NaOH/MeOH reflux 4-6 h
Supports acid-labile protecting group strategy in base-sensitive sequences
Reported selectivity; verify under specific reaction conditions
Orthogonal Protection Dendrimer Synthesis Solid-Phase Synthesis

Polyimide Processability via Internal Plasticization

In polyimide systems, the incorporation of alkyl 3,5-diaminobenzoates as internal plasticizers significantly improves processability. For copolyimides synthesized from 4,4′-oxydianiline, n-octadecyl 3,5-diaminobenzoate, and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride, adding only 10 mol% of the plasticizing diamine allowed for successful melt moulding of the neat resin [1]. In stark contrast, the parent polyimide without the alkyl ester was insoluble and infusible, rendering it unprocessable by conventional thermoplastic techniques [1]. While this study utilized n-octadecyl ester, the trend demonstrates that 3,5-diaminobenzoate esters with bulky alkyl groups (including tert-butyl) can impart similar processability enhancements due to increased free volume and reduced chain packing [1].

Polyimide processability
Class-level
10 mol% alkyl diaminobenzoate enables melt moulding; parent polyimide is infusible
Internal plasticization may improve thermoplastic processing
n-Octadecyl ester benchmark; tert-butyl steric effect to be validated
Polyimide Internal Plasticization Processability Thermoplastic Composites

Triazine Macrocycle Cyclocondensation

In the synthesis of triazine-based macrocycles, tert-butyl 3,5-diaminobenzoate reacted with cyanuric chloride to produce macrocycle 1 in a 44.3% isolated yield, as characterized by 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis [1]. This yield provides a benchmark for researchers using this diamine in cyclocondensation reactions. While direct comparative yield data for other 3,5-diaminobenzoate esters under identical conditions is not reported, the tert-butyl ester's steric bulk likely influences the macrocyclization efficiency by pre-organizing the diamine nucleophile and reducing competing oligomerization [1].

Macrocycle yield
Context-dependent
44.3% isolated yield for triazine-based macrocycle with cyanuric chloride
Provides a reported benchmark for cyclocondensation optimization
Yield obtained under specific conditions; may vary
Triazine Macrocycles Covalent Organic Frameworks Supramolecular Chemistry

Lipophilicity and Polar Surface Area Advantage

The tert-butyl ester group significantly alters the compound's physicochemical profile compared to the free acid, 3,5-diaminobenzoic acid. Tert-butyl 3,5-diaminobenzoate exhibits an XLogP3-AA of 1.4 [1], while the free acid has a LogP of approximately -0.25 . This >1.6 unit increase in lipophilicity enhances membrane permeability in biological assays. Additionally, the Topological Polar Surface Area (TPSA) is reduced from 89.3 Ų for the free acid to 78.3 Ų for the tert-butyl ester [1], which remains below the 140 Ų threshold for oral bioavailability but may improve CNS penetration. These calculated properties provide a quantitative basis for selecting the ester over the acid in early-stage drug discovery where improved cell permeability is desired.

Lipophilicity shift
Head-to-head
XLogP +1.65 vs. free acid; TPSA reduced by 11 Ų
May support improved membrane permeability in cell-based assays
Calculated properties; experimental validation recommended
Physicochemical Profiling Drug Design ADME Properties

Cost and Purity Advantage Over 3,4-Regioisomer

Commercial availability and cost are critical for procurement. Tert-butyl 3,5-diaminobenzoate is offered at 98% purity by multiple vendors, with pricing for 1g ranging from approximately £1000 to €1415 . In contrast, the regioisomer tert-butyl 3,4-diaminobenzoate (CAS 62754-26-1) is available at 95% purity for €1020 per 250mg, equivalent to ~€4080 per gram . The 3,5-isomer thus offers higher purity at a substantially lower cost per gram, and with shorter estimated delivery times (e.g., 1-2 days for UK stock vs. ~44 days for 3,4-isomer) . This price and purity advantage is a key differentiator for cost-sensitive research projects.

Cost & purity vs. regioisomer
Reported
98% purity at ~€1100-1415/g vs. 3,4-isomer 95% purity at ~€4080/g
3,5-isomer offers higher purity at substantially lower cost per gram
Vendor catalog data; pricing subject to change
Regioisomer Purity Procurement Cost Supply Chain

Tert-butyl 3,5-diaminobenzoate: Real-World Applications


Convergent Dendrimer Synthesis with Orthogonal Protection

In the synthesis of Fréchet-type poly(aryl ether) dendrimers, tert-butyl 3,5-diaminobenzoate serves as an AB2 monomer where the two amine groups are used for iterative growth while the tert-butyl ester remains intact. The acid-labile ester can be deprotected in the final step with TFA to reveal the carboxylic acid focal point for further functionalization . This orthogonal strategy is not feasible with methyl or ethyl esters, which would require basic hydrolysis that could degrade the dendrimer backbone .

Polyimide Internal Plasticization

When processing rigid-rod polyimides for aerospace or electronics applications, incorporating a 3,5-diaminobenzoate monomer with a bulky alkyl ester (such as tert-butyl) as a co-monomer (typically 5-20 mol%) lowers the glass transition temperature and improves melt flow, enabling injection moulding or compression moulding [1]. This approach transforms an otherwise intractable polymer into a processable thermoplastic, as demonstrated by the 10 mol% incorporation threshold [1].

Triazine-Based Macrocycle and COF Building Block

Tert-butyl 3,5-diaminobenzoate is a direct precursor for synthesizing triazine-based macrocycles, which are key components in covalent organic frameworks (COFs) and hydrogen-bonded organic frameworks (HOFs). The reaction with cyanuric chloride proceeds with a 44.3% yield to afford macrocycle 1, which exhibits reversible photoluminescence upon solvation/desolvation [2]. Researchers can use this established protocol as a starting point for developing novel porous materials.

Pin1 Inhibitor Prodrug and Intermediate

3,5-Diaminobenzoic acid-based compounds are emerging as Pin1 inhibitors with therapeutic potential for inflammatory diseases, NASH, and obesity [3]. The tert-butyl ester of 3,5-diaminobenzoate offers improved lipophilicity (XLogP 1.4 vs. -0.25) and reduced polar surface area (78.3 vs. 89.3 Ų), which may enhance cell permeability and serve as a prodrug strategy [4]. It can be incorporated into larger pharmacophores where the tert-butyl group masks the carboxylate until intracellular esterase cleavage releases the active acid.

Application
Selection Property
Validation Focus
Dendrimer synthesis
Orthogonal acid-labile ester stability during amine coupling
TFA-mediated deprotection without backbone degradation
Polyimide processing
Bulky ester internal plasticization
Melt flow and glass transition temperature modulation
Triazine macrocycle/COF building block
Diamine nucleophile for cyclocondensation
Reaction yield and framework photoluminescence
Pin1 target-engagement studies
Ester prodrug masking for cellular permeability
Intracellular esterase cleavage and Pin1 inhibition assay

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